2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. The structure includes a 3-fluorophenyl substituent at position 2 and a 2-oxoethylpiperazine moiety at position 4. The piperazine ring is further substituted with a 2-methoxyphenyl group, which may influence receptor binding and pharmacokinetic properties. Such derivatives are often explored for their bioactivity, particularly in oncology and neurology, due to their structural similarity to adenosine receptor ligands and kinase inhibitors .
Properties
Molecular Formula |
C28H25FN6O3 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
GZKWOMQNTHEZNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of triazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperazine rings has been linked to enhanced anticancer properties through modulation of cellular signaling pathways involved in apoptosis and cell proliferation .
- A study demonstrated that compounds with similar structures showed selective cytotoxicity towards lung carcinoma cells while sparing normal hepatocytes, indicating a potential for targeted cancer therapy .
-
CNS Activity :
- The piperazine component suggests potential applications in treating central nervous system disorders. Compounds with piperazine derivatives are often explored for their anxiolytic and antidepressant properties due to their ability to interact with serotonin and dopamine receptors .
- The specific compound may exhibit effects on the CXCR3 receptor, which is involved in inflammatory responses and could be relevant for neuroinflammatory conditions .
- Antimicrobial Properties :
Synthesis and Mechanism of Action
The synthesis of 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions that include:
- Formation of the triazoloquinazolinone scaffold.
- Functionalization with piperazine and methoxyphenyl groups through nucleophilic substitutions or coupling reactions.
The mechanism of action is hypothesized to involve modulation of key signaling pathways associated with cancer cell survival and proliferation, as well as interactions with neurotransmitter systems in the CNS.
Case Studies
Several studies have highlighted the effectiveness of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity in lung carcinoma cells with minimal effects on healthy cells. |
| Study B | CNS Effects | Showed potential anxiolytic effects in animal models through modulation of serotonin receptors. |
| Study C | Antimicrobial Properties | Exhibited significant antimicrobial activity against Gram-positive bacteria. |
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl group on piperazine (vs. 2-fluorophenyl in ) may enhance solubility but reduce adenosine receptor affinity due to steric and electronic effects .
Bioactivity and Receptor Interactions
- Adenosine Receptor Binding: The piperazine moiety is common in adenosine receptor ligands. A(2A) and A(3) subtypes are particularly sensitive to substituent variations; methoxy groups may reduce G-protein coupling efficiency compared to halogens like fluorine .
- Anticancer Activity : Compounds in exhibit anticancer properties, with LC-MS profiles correlating to cellular uptake. The target compound’s triazole core may enhance DNA intercalation compared to tetrazoles .
Physicochemical Properties
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., 4-(2-fluorophenyl) in ).
- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, but the 2-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted analogues .
Key Research Findings and Limitations
- Synthetic Challenges: High-yield synthesis (e.g., 96.8% in ) requires optimized conditions for triazoloquinazolinones, which are less reported than tetrazolo analogues.
- Bioactivity Gaps : While highlights anticancer activity for tetrazolo derivatives, the target compound’s triazole variant lacks direct experimental data, necessitating in vitro validation .
- Receptor Selectivity : The 2-methoxyphenyl group may shift receptor selectivity from A(2A) (common in fluorophenyl derivatives) to A(3), warranting binding assays .
Biological Activity
The compound 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Triazoloquinazolinone core : This structure is known for its diverse biological activities.
- Piperazine moiety : Often associated with neuroactive compounds, it enhances the interaction with various receptors.
- Fluorophenyl and methoxyphenyl groups : These substituents may influence the lipophilicity and receptor binding affinity of the compound.
Structural Formula
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant activity. The piperazine ring is often linked to serotonin receptor modulation. A study on piperazine derivatives revealed significant binding affinity to serotonin receptors, suggesting a potential antidepressant mechanism for our compound as well .
Anticancer Activity
The triazoloquinazolinone framework has been shown to possess anticancer properties. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy may enhance these effects by improving the compound's interaction with cancer cell targets .
Antimicrobial Properties
Some derivatives of quinazolinones have exhibited antimicrobial activity. The incorporation of the piperazine moiety could contribute to this effect by enhancing membrane permeability and facilitating cellular uptake in microbial cells .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects, particularly through antioxidant mechanisms. Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies on related compounds have shown that modifications in the piperazine ring significantly affect receptor binding affinity and biological activity. For example, a derivative with a methoxy group showed enhanced selectivity for dopamine receptors compared to its non-methoxylated counterpart .
In Vivo Studies
Animal models have been employed to assess the analgesic and anti-inflammatory properties of similar compounds. For instance, a study involving piperazine derivatives demonstrated significant pain relief in rodent models, indicating potential therapeutic applications in pain management .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that modifications on the piperazine ring and the presence of specific substituents on the phenyl groups are crucial for enhancing biological activity. Compounds with para-substituted phenyl rings generally exhibit higher affinity for target receptors compared to their ortho-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
